N-Acetyldopamine quinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

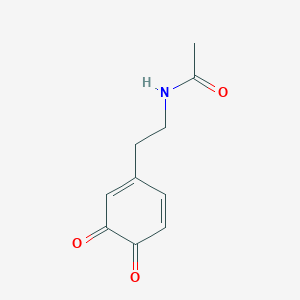

N-Acetyldopamine quinone, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

N-Acetyldopamine quinone is known for its electrophilic nature, which allows it to participate in nucleophilic addition reactions. This property is crucial in biological systems where it interacts with proteins and nucleic acids. The compound can form stable adducts with amino acids and other biomolecules, influencing physiological processes such as sclerotization in insects and potentially contributing to cancer initiation through DNA adduct formation.

Insect Physiology

This compound plays a vital role in the sclerotization process of insect cuticles. During this process, it undergoes nucleophilic addition reactions with proteins, facilitating the hardening of the exoskeleton. Studies have shown that the reaction products include various adducts that contribute to the structural integrity of insect cuticles .

Cancer Research

Research indicates that this compound can form depurinating DNA adducts, which may initiate mutations leading to cancer. The compound reacts with guanine and adenine residues in DNA, resulting in apurinic sites that can cause genomic instability . This mechanism is particularly relevant in understanding the carcinogenic potential of catecholamines and related compounds.

Pharmacological Implications

This compound's reactivity has implications for drug development and therapeutic applications. Its ability to form stable adducts with biological macromolecules suggests potential uses in targeted drug delivery systems or as a scaffold for designing new therapeutics.

Case Study: Neurodegenerative Diseases

The formation of reactive oxygen species (ROS) through the oxidation of N-acetyldopamine derivatives has been linked to neurodegenerative diseases such as Parkinson's disease. Understanding the oxidative pathways involving this compound may lead to novel strategies for mitigating oxidative stress in neuronal tissues .

Environmental Applications

In environmental science, this compound's role as a reactive intermediate can be significant in bioremediation processes. Its ability to interact with various pollutants suggests that it could be utilized in developing biocatalysts for detoxifying contaminated environments.

Propriétés

Numéro CAS |

65717-99-9 |

|---|---|

Formule moléculaire |

C10H11NO3 |

Poids moléculaire |

193.2 g/mol |

Nom IUPAC |

N-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6H,4-5H2,1H3,(H,11,12) |

Clé InChI |

WALUDRYRFZLUJY-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=CC(=O)C(=O)C=C1 |

SMILES canonique |

CC(=O)NCCC1=CC(=O)C(=O)C=C1 |

Key on ui other cas no. |

65717-99-9 |

Synonymes |

N-acetyldopamine quinone NADA quinone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.